Product packaging for 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine(Cat. No.:)

5,7-dichloro-2-methylpyrido[3,4-b]pyrazine

Cat. No.: B8260231
M. Wt: 214.05 g/mol
InChI Key: LNEACJVAFJQTKX-UHFFFAOYSA-N
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Description

Overview of the Pyrido[3,4-b]pyrazine (B183377) Scaffold in Heterocyclic Chemistry Research

The pyrido[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system that serves as a versatile building block in the synthesis of a variety of complex molecules. chemimpex.com Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse chemical modifications and interactions with biological targets. chemimpex.com The unique arrangement of nitrogen atoms influences the electron distribution within the molecule, impacting its reactivity, stability, and potential for intermolecular interactions.

The synthesis of the pyrido[3,4-b]pyrazine core can be achieved through various synthetic routes, often involving the condensation of diamines with dicarbonyl compounds. For instance, 5-chloropyrido[3,4-b]pyrazines have been prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine. clockss.org The versatility of this scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Importance of Substitution Patterns in Pyrido[3,4-b]pyrazine Chemical Space

Structure-activity relationship (SAR) studies on disubstituted pyrido[3,4-b]pyrazine-based compounds have revealed that the placement of certain moieties can be crucial for their interaction with biological targets. For example, the identification of a 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group at the C-5 or C-8 positions has led to the development of promising protein kinase inhibitors. rsc.org This highlights the importance of precise substitution patterns in designing compounds with specific biological functions.

Furthermore, the electronic properties of the pyrido[3,4-b]pyrazine system can be fine-tuned through the introduction of electron-donating or electron-withdrawing groups. These modifications can impact the molecule's ability to participate in various chemical reactions and influence its potential applications in areas such as electrochemical sensing and nonlinear optics.

Academic Research Focus on Halogenated and Methylated Pyrido[3,4-b]pyrazine Analogues

Academic research has shown a particular interest in halogenated and methylated analogues of pyrido[3,4-b]pyrazines due to the unique properties conferred by these substituents. Halogen atoms, particularly chlorine, can significantly alter the electronic nature of the aromatic system, enhance metabolic stability, and provide a handle for further synthetic transformations. The introduction of chlorine atoms can lead to compounds with potential applications in various fields of research.

Methyl groups, while seemingly simple, can also have a profound impact on the properties of the parent molecule. They can influence the compound's lipophilicity, steric profile, and metabolic fate. The strategic placement of methyl groups can be a key factor in optimizing the biological activity of a compound. For instance, in a study of 1,2-dihydropyrido[3,4-b]pyrazines, the substitution of a methyl group at the 7-position was found to increase antitumor activity. nih.gov

The combination of both halogen and methyl substituents on the pyrido[3,4-b]pyrazine scaffold, as seen in 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine, represents a specific area of interest within this chemical space. While detailed academic studies on this particular compound are not abundant in publicly available literature, its existence is noted in chemical databases and patents, suggesting its potential as an intermediate or a compound of interest in proprietary research. For example, a patent for Syk inhibitors mentions this compound. google.com

Below is a data table summarizing the basic properties of this compound and a related analogue.

PropertyThis compound5,7-dichloro-2,3-dimethylpyrido[3,4-b]pyrazine (B13687011)
Molecular Formula C₈H₅Cl₂N₃C₉H₇Cl₂N₃
Molecular Weight 214.07 g/mol 228.09 g/mol
CAS Number 1415793-75-72563588-61-2

Note: The data for 5,7-dichloro-2,3-dimethylpyrido[3,4-b]pyrazine is included for comparative purposes, as more information is available for this closely related structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N3 B8260231 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-2-methylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(12-4)2-6(9)13-8(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEACJVAFJQTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NC(=C2N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5,7 Dichloro 2 Methylpyrido 3,4 B Pyrazine Analogues

Nucleophilic Substitution Reactions on Halogenated Pyrido[3,4-b]pyrazines

Halogenated pyrido[3,4-b]pyrazines are versatile intermediates for introducing a variety of functional groups via nucleophilic substitution reactions. The chlorine atoms on the pyridine (B92270) portion of the scaffold are susceptible to displacement by nucleophiles, enabling the synthesis of diverse analogues. clockss.org

Research on 5-chloropyrido[3,4-b]pyrazines demonstrates their reactivity towards C-N coupling reactions. For instance, the chloro atom at the C-5 position can be readily displaced by primary amines. The coupling of a 5-chloro derivative with benzylamine proceeds in excellent yield without the need for a catalyst, forming the corresponding 5-benzylamino adduct. clockss.org This highlights the inherent reactivity of the chloro-substituted position. Similarly, polyfluorinated tetrahydropyrido[3,4-b]pyrazine scaffolds, synthesized from pentafluoropyridine, react sequentially with various nucleophiles to yield poly-substituted derivatives, showcasing the potential of halogenated pyridopyrazines as platforms for creating diverse chemical libraries. nih.gov

The reactivity of chloropyrazines with various nucleophiles like sodium methoxide and sodium benzyl oxide has been studied, providing a basis for understanding the potential reactions on the dichlorinated scaffold. rsc.org These reactions typically involve the displacement of the chloride ion by the incoming nucleophile. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Pyrido[3,4-b]pyrazine (B183377) Scaffolds
Halogenated SubstrateNucleophileProductReaction TypeReference
5-Chloropyrido[3,4-b]pyrazine derivativeBenzylamine5-(Benzylamino)pyrido[3,4-b]pyrazine derivativeC-N Coupling/Amination clockss.org
Trifluorinated tetrahydropyrido[3,4-b]pyrazineVarious NucleophilesPoly-substituted tetrahydropyrido[3,4-b]pyrazinesSequential Nucleophilic Substitution nih.gov
2,3-DichloropyrazineSodium benzyl oxide2,3-DibenzyloxypyrazineNucleophilic Substitution rsc.org

Condensation and Further Cyclization Reactions of Pyrido[3,4-b]pyrazine Intermediates

The synthesis of the core pyrido[3,4-b]pyrazine ring system is commonly achieved through condensation reactions. clockss.orgresearchgate.net A primary method involves the reaction of a substituted diaminopyridine with a 1,2-dicarbonyl compound. clockss.orgthieme-connect.de For example, 5-chloropyrido[3,4-b]pyrazines can be prepared by condensing 2-chloro-3,4-diaminopyridine with various 1,2-dicarbonyl compounds. clockss.org When unsymmetrical glyoxals are used, a mixture of two regioisomers can form, with the 2-substituted pyrido[3,4-b]pyrazine typically being the major product. clockss.org

This condensation approach provides a regioselective route to various substituted pyrido[3,4-b]pyrazines. researchgate.net The reaction between suitable diaminopyridines and α-keto aldehyde equivalents is a key step in building the bicyclic scaffold, which can then be further functionalized. researchgate.net The nitrogen atoms within the pyrazine (B50134) ring can also act as nucleophiles, allowing for further condensation or cyclization with electrophiles to create more complex heterocyclic structures. evitachem.com

Table 2: Examples of Condensation Reactions to Form Pyrido[3,4-b]pyrazine Scaffolds
Reactant 1Reactant 2ProductReaction TypeReference
2-Chloro-3,4-diaminopyridine1,2-Dicarbonyl compounds (Glyoxals)5-Chloropyrido[3,4-b]pyrazinesCondensation/Cyclization clockss.org
Pyridine-3,4-diamineGlyoxal (B1671930) (40% aq. solution)Pyrido[3,4-b]pyrazineCondensation/Cyclization thieme-connect.de
Diaminopyridinesα-Keto aldehyde equivalents2,8-Disubstituted pyrido[3,4-b]pyrazinesCondensation/Cyclization researchgate.net

Functional Group Interconversions and Modifications on the Pyrido[3,4-b]pyrazine Scaffold

Once the halogenated pyrido[3,4-b]pyrazine scaffold is formed, the chloro substituents can be converted into other functional groups, significantly diversifying the range of accessible derivatives.

A key functional group interconversion is the hydrolysis of a chloro group to an oxo group. For instance, a 5-chloro derivative can be hydrolyzed in aqueous formic acid to yield the corresponding 5-oxo derivative in high yield. clockss.org This 5-oxo compound can be considered a pyridone, which can react as an ambident nucleophile, although reactions often favor N-alkylation or N-arylation over O-substitution. clockss.org

Another important modification is the conversion of a chloro group to a cyano group. A 5-chloropyrido[3,4-b]pyrazine can be converted to the 5-cyano derivative using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst. clockss.org Furthermore, focusing on other positions of the ring, key intermediates like 8-amino-2-arylpyrido[3,4-b]pyrazines can be synthesized, which then serve as precursors for introducing anilines, amides, and ureas at the C-8 position. researchgate.net These transformations underscore the utility of the pyrido[3,4-b]pyrazine scaffold in creating a wide array of compounds with varied functionalities. clockss.orgresearchgate.net

Table 3: Examples of Functional Group Interconversions on the Pyrido[3,4-b]pyrazine Scaffold
Starting MaterialReagentsProductTransformation TypeReference
5-Chloropyrido[3,4-b]pyrazine derivativeAqueous formic acid5-Oxopyrido[3,4-b]pyrazine derivativeHydrolysis clockss.org
5-Chloropyrido[3,4-b]pyrazine derivativeZn(CN)₂, Pd₂(dba)₃, dppf5-Cyanopyrido[3,4-b]pyrazine derivativeCyanation clockss.org
8-Amino-2-arylpyrido[3,4-b]pyrazineVarious electrophiles8-Anilino, 8-amido, or 8-ureido derivativesFunctionalization of Amine researchgate.net
5-Oxopyrido[3,4-b]pyrazine derivativeMethyl iodide, K₂CO₃N-6 Methylated derivativeN-Alkylation clockss.org

Computational and Spectroscopic Characterization Studies of Pyrido 3,4 B Pyrazine Architectures

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.net For pyrido[3,4-b]pyrazine (B183377) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine electronic and structural characteristics. bohrium.comimist.ma These studies are crucial for understanding the molecule's intrinsic reactivity and stability.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. scispace.com For halogenated pyrazine (B50134) derivatives, the introduction of chloro-substituents is expected to lower the LUMO energy, increasing the molecule's electron affinity and susceptibility to nucleophilic attack. bohrium.commostwiedzy.pl

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine, the nitrogen atoms of the pyridopyrazine core are anticipated to be regions of negative potential, making them likely sites for hydrogen bonding. imist.ma Conversely, the areas around the chlorine atoms and adjacent carbons would exhibit positive potential, influencing their interaction with biological targets.

Reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions and biological systems.

Table 1: Key Electronic Properties of Heterocyclic Compounds from DFT Calculations

Compound ClassCalculated PropertyTypical Finding/SignificanceReference Method
Halogenated PyrazinesVertical Electron AffinityPresence of diffuse functions in basis sets (e.g., 6-31+G*) is crucial for accurate results.DFT/B3LYP
Pyrazine DerivativesHOMO-LUMO Gap (Eg)A low energy gap (e.g., ~2.9 eV) indicates high feasibility for HOMO to LUMO transitions and potential for electronic applications.DFT/B3LYP/6-311+G(d,p)
Substituted PyridinesDipole MomentThe position of nitrogen atoms and substituents significantly affects the dipole moment and overall polarity.DFT/B3LYP/6-31(d,p)
Chlorinated TetrapyrazinoporphyrazineGeometric StructureChlorination can induce non-planar distortions in the macrocycle, affecting its electronic properties.DFT

Molecular Docking and Ligand-Receptor Interaction Modeling of Pyrido[3,4-b]pyrazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. semanticscholar.org This method is fundamental in drug discovery for understanding the structural basis of molecular recognition and for identifying potential drug candidates. nih.gov For pyrido[3,4-b]pyrazine derivatives, docking studies provide critical insights into how these molecules interact with the active sites of various biological targets, such as kinases, receptors, and enzymes. nih.govresearchgate.net

The heteroaromatic nature of the pyridopyrazine core allows for a unique combination of polar and non-polar interactions. researchgate.net The nitrogen atoms in the pyrazine and pyridine (B92270) rings commonly act as hydrogen bond acceptors, which is one of the most frequent and important interactions observed for pyrazine-based ligands. researchgate.net The aromatic rings themselves can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket.

The presence of dichloro-substituents on the 5 and 7 positions is particularly significant. Chlorine atoms can form halogen bonds—a specific type of noncovalent interaction between a halogen and a nucleophilic site (like a carbonyl oxygen or an aromatic ring)—which can contribute significantly to binding affinity and selectivity. researchgate.net The methyl group at the 2-position can engage in hydrophobic or van der Waals interactions, occupying lipophilic pockets within the active site.

Docking simulations generate various possible binding poses of the ligand within the receptor's active site, which are then scored based on their predicted binding affinity. semanticscholar.org Analysis of the top-scoring poses reveals the specific binding mode and the key amino acid residues involved in the interaction. For instance, docking studies of pyridopyrazine derivatives with the histamine (B1213489) H4 receptor have shown hydrogen bonding with residues like Threonine and Lysine, as well as π-stacking interactions. researchgate.net Similarly, pyrazine-based compounds targeting bacterial enzymes have demonstrated binding affinities driven by a combination of hydrogen bonds and hydrophobic contacts. nih.gov

These predicted interactions are crucial for explaining the observed biological activity and for guiding further structural modifications to improve potency. For this compound, a hypothetical binding mode might involve the pyrazine nitrogens forming hydrogen bonds with a backbone amide or a polar side chain, the aromatic system engaging in π-stacking, and the chlorine atoms forming halogen bonds or hydrophobic interactions.

Table 2: Common Ligand-Receptor Interactions for Pyrazine Derivatives

Interaction TypeMolecular FeatureInteracting Amino Acid Residue (Example)Significance
Hydrogen BondPyrazine/Pyridine NitrogenSerine, Threonine, Aspartate, LysineDirectional interaction crucial for affinity and specificity. researchgate.net
π-π StackingAromatic Ring SystemPhenylalanine, Tyrosine, TryptophanStabilizes the ligand in the binding pocket.
Hydrophobic InteractionMethyl Group, Aromatic RingLeucine, Isoleucine, Valine, AlanineImportant for binding in non-polar pockets. researchgate.net
Halogen BondChlorine AtomsBackbone Carbonyl Oxygen, AspartateProvides additional binding affinity and selectivity. researchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule that are likely to exist under physiological conditions. nih.gov For flexible molecules, one of these conformations, the "bioactive conformation," is responsible for binding to the biological target.

While the core pyridopyrazine ring system is rigid, substituents can introduce degrees of rotational freedom. Computational methods can systematically explore the conformational space to identify local and global energy minima. This analysis is often a prerequisite for pharmacophore modeling and 3D-QSAR studies, as it helps in selecting the relevant conformation for molecular alignment. Understanding the conformational preferences and the energy barriers between different conformations is essential for designing molecules that can readily adopt the required bioactive shape, thereby minimizing the entropic penalty upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design strategies used when the 3D structure of the target receptor is unknown or to understand the common features of a series of active compounds. dovepress.com

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In 3D-QSAR, this is achieved by aligning a set of molecules and calculating steric and electrostatic fields around them. The resulting models, often visualized as contour maps, highlight regions where bulky groups or specific electrostatic properties increase or decrease activity, providing a clear guide for structural modification. dovepress.com

Pharmacophore modeling focuses on identifying the 3D arrangement of essential chemical features that a molecule must possess to bind to a specific target. frontiersin.org These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov For a series of pyridopyrazine derivatives, a pharmacophore model might consist of features like a hydrogen bond acceptor (the pyrazine nitrogen), an aromatic ring, and a hydrophobic group. dovepress.com Such a model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

Successful QSAR and pharmacophore models are statistically validated using metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). dovepress.com A statistically significant model can then be used to predict the activity of new, unsynthesized compounds. dovepress.com

Table 3: Statistical Validation of QSAR/Pharmacophore Models for Heterocyclic Inhibitors

Model TypeCompound SeriesCorrelation Coefficient (R²)Cross-validation Coefficient (Q²)Key Pharmacophoric Features
3D-QSARPyridopyridazin-6-ones0.910.803 Acceptors, 1 Hydrophobic, 1 Aromatic Ring (AAAHR) dovepress.com
3D-QSARQuinoline Derivatives0.99490.72911 Acceptor, 2 Aromatic Rings, 1 Hydrophobic Group nih.gov
PharmacophoreTubulin Inhibitors0.8650.7183 Acceptors, 3 Aromatic Rings (AAARRR) nih.gov

Computational Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods are invaluable for the structural elucidation of newly synthesized compounds by predicting their spectroscopic properties. rsc.org By comparing theoretically calculated spectra with experimental data, chemists can confirm the identity and structure of a molecule like this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is widely used to predict ¹H and ¹³C NMR chemical shifts. bookpi.org The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific signals in the experimental spectrum to the correct nuclei in the molecule.

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) spectrum. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor. The predicted spectrum helps in assigning the observed vibrational bands to specific functional groups and bond stretches within the molecule. researchgate.net

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. scispace.com

Table 4: Application of Computational Spectroscopy for Structural Analysis

Spectroscopic MethodComputational ApproachPredicted PropertyPurpose
NMR (¹H, ¹³C)DFT/GIAOChemical Shifts (δ)Structural confirmation and signal assignment. bookpi.org
Infrared (IR)DFTVibrational Frequencies (cm⁻¹)Functional group identification and vibrational mode assignment. nih.gov
UV-VisibleTD-DFTExcitation Energies / λmaxCharacterization of electronic transitions (e.g., π → π*). scispace.com

Molecular Interactions and in Vitro Biological Activities of Pyrido 3,4 B Pyrazine Derivatives

Enzyme Inhibition Profiles of Pyrido[3,4-b]pyrazine (B183377) Analogues

Derivatives of the pyrido[3,4-b]pyrazine core have been extensively studied as inhibitors of various enzymes, showcasing their potential as therapeutic agents.

Protein Kinase Inhibition Studies and Target Specificity

A novel series of disubstituted pyrido[3,4-b]pyrazine compounds has been identified as a promising class of protein kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies have highlighted the 4-(piperidin-1-yl)aniline group as a key pharmacophore for binding to cancer-related protein kinases when positioned at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring. rsc.org Several of these analogues have demonstrated inhibitory activity in the low micromolar range against a panel of seven protein kinases implicated in cancer. rsc.org

Recent patent literature has also disclosed pyrido[3,4-b]pyrazine derivatives as potent inhibitors of RET (Rearranged during Transfection) kinase. nih.gov One of the most potent compounds from this series inhibited the growth of MiaPaCa-2 pancreatic cancer cell lines with an IC₅₀ of 25 nM. nih.gov These inhibitors were specifically designed to target cancers that have developed resistance to existing FDA-approved RET kinase inhibitors like selpercatinib and pralsetinib. nih.gov

Furthermore, the pyrido[3,4-b]pyrazine scaffold has been utilized in the development of highly selective inhibitors for mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4 or MAP2K4. 47.251.13 MKK4 is a validated target for degenerative liver diseases, and the development of selective inhibitors is of significant therapeutic interest. 47.251.13

Interactive Table: Protein Kinase Inhibition by Pyrido[3,4-b]pyrazine Derivatives

Compound Class Target Kinase Activity Cell Line Reference
Disubstituted pyrido[3,4-b]pyrazines Cancer-related protein kinases Low micromolar IC₅₀ - rsc.org
Pyrido[3,4-b]pyrazine derivative RET kinase IC₅₀ = 25 nM MiaPaCa-2 nih.gov

Cholinesterase Inhibition Mechanisms

While direct studies on 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine are limited, research on the isomeric pyrido[2,3-b]pyrazine (B189457) scaffold has revealed significant cholinesterase inhibitory activity. nih.gov Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov

A series of pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov Among the tested compounds, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine emerged as a potent dual inhibitor, with IC₅₀ values of 0.466 µM for AChE and 1.89 µM for BChE. nih.gov Other analogues demonstrated selective inhibition. For instance, 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine was a selective inhibitor of BChE with an IC₅₀ of 0.583 µM, while 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine selectively inhibited AChE with an IC₅₀ of 0.899 µM. nih.gov Molecular docking studies suggest that these compounds bind within the active site of the cholinesterase enzymes. nih.gov

Interactive Table: Cholinesterase Inhibition by Pyrido[2,3-b]pyrazine Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine AChE 0.466 nih.gov
BChE 1.89 nih.gov
3-(3'-methylphenyl)pyrido[2,3-b]pyrazine BChE 0.583 nih.gov

Other Enzymatic Targets and Modulatory Effects

The versatility of the pyridopyrazine scaffold extends to other enzymatic targets. For instance, derivatives of pyrido[2,3-b]pyrazin-3(4H)-one have been designed and identified as potent inhibitors of aldose reductase (ALR2). nih.gov ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Many of these derivatives, featuring a substituted C2 aromatic group and a N4 acetic acid moiety, exhibit submicromolar IC₅₀ values. The most active compound in this series demonstrated an IC₅₀ of 0.009 µM. nih.gov

Additionally, pyridazine derivatives, which share a similar diazine core with pyrazines, have been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), another target relevant to diabetes and obesity. mdpi.com

Receptor Binding Studies of Pyrido[3,4-b]pyrazine Compounds

The interaction of pyrido[3,4-b]pyrazine derivatives and related heterocyclic systems with various G-protein coupled receptors (GPCRs) has also been a subject of investigation.

Adenosine Receptor Antagonism

While direct data on pyrido[3,4-b]pyrazine derivatives as adenosine receptor antagonists is not extensively available, studies on the closely related pyrazolo[3,4-b]pyridine scaffold have shown significant activity. A large number of substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and identified as potent antagonists of the A₁ adenosine receptor. nih.govnih.gov The most active compounds in these series exhibit nanomolar affinity for the bovine A₁ adenosine receptor. nih.gov Further studies involving the separation of enantiomers revealed that the R-enantiomer was significantly more active than the S-enantiomer, highlighting the stereoselectivity of the receptor binding. nih.govnih.gov

Investigations of Other Receptor Interactions

The broader class of pyridopyrimidines, which includes the pyrido[3,4-b]pyrazine ring system, has been explored for its interaction with other receptors. For example, pyrido[3,4-d]pyrimidine analogues have been investigated as antagonists of the human chemokine receptor CXCR2. nih.gov Upregulated CXCR2 signaling is associated with a variety of inflammatory and autoimmune diseases, as well as cancer. nih.gov A pyrido[3,4-d]pyrimidine derivative emerged from a scaffold hopping study as a promising CXCR2 antagonist with an IC₅₀ value of 0.11 µM in a calcium mobilization assay. nih.gov Subsequent SAR studies identified a 6-furanyl-pyrido[3,4-d]pyrimidine analogue with similar antagonistic potency. nih.gov

Derivatives of the isomeric pyrido[3,4-c]pyridazine scaffold have been investigated for their binding to histamine (B1213489) H3 receptors, indicating the potential for these heterocyclic systems to interact with a range of CNS receptors. mdpi.com

Nucleic Acid Interactions

The planar and aromatic nature of the pyrido[3,4-b]pyrazine ring system suggests a potential for interaction with nucleic acids, a characteristic common to many polycyclic aromatic compounds. These interactions can occur through various modes, including intercalation between base pairs or binding to the grooves of the DNA helix.

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of polycyclic nitrogen-containing heterocyclic compounds has been a subject of DNA interaction studies. For instance, related structures such as dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) and benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn) are known for their DNA intercalating properties. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA's structural conformation, potentially interfering with replication and transcription processes, which is a mechanism of action for some anticancer drugs. The planarity of the pyrido[3,4-b]pyrazine core is a key feature that could facilitate such intercalative binding. Further biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to confirm and characterize the specific DNA binding mode and affinity of this compound and its analogues.

The interaction of pyrido[3,4-b]pyrazine derivatives with DNA can be harnessed for biotechnological applications, such as the development of electrochemical DNA biosensors. These sensors are designed to detect specific DNA sequences or damage to DNA. A study on the closely related pyrido[2,3-b]pyrazine derivatives demonstrated their potential for electrochemical DNA sensing. dntb.gov.uanih.govrsc.org The principle of these sensors often relies on the change in an electrochemical signal upon the interaction of the compound with DNA. For example, a pyrido[2,3-b]pyrazine derivative can be immobilized on an electrode surface. When this modified electrode is exposed to a solution containing single-stranded DNA (ss-DNA), the compound may intercalate into the DNA. This interaction can be detected as a decrease in the peak current in cyclic voltammetry, providing a measurable signal for the presence of DNA. nih.gov Such biosensors offer advantages like high sensitivity, specificity, and the ability to detect very small amounts of DNA, making them valuable tools for medical diagnosis, environmental monitoring, and forensic science. nih.gov

Modulation of In Vitro Biological Pathways

Pyrido[3,4-b]pyrazine derivatives have been investigated for their ability to modulate various biological pathways in vitro, demonstrating potential therapeutic applications in areas such as inflammation and cancer.

While direct evidence for the anti-inflammatory effects of this compound is limited, studies on related heterocyclic systems provide a strong rationale for investigating this activity. For example, derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their anti-inflammatory properties. doaj.org In one study, certain pyrazolo[3,4-b]pyrazine compounds exhibited significant anti-inflammatory activity, with some showing efficacy comparable to the reference drug indomethacin. doaj.org The mechanism of anti-inflammatory action for many heterocyclic compounds involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, novel pyrazolo[3,4-d]pyrimidinone derivatives have been shown to exert their anti-inflammatory effects by significantly reducing the serum levels of TNF-α and IL-6. mdpi.com These findings suggest that the pyrido[3,4-b]pyrazine scaffold could be a promising template for the design of new anti-inflammatory agents that act through cytokine inhibition.

The anti-proliferative and cytotoxic effects of pyrido[3,4-b]pyrazine derivatives against various cancer cell lines have been a significant area of research. A novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds has been identified as promising protein kinase inhibitors, a key target in cancer therapy. rsc.org Several analogues demonstrated activity in the low micromolar IC50 range against a panel of cancer-related protein kinases. rsc.org

Studies on pyrazine (B50134) derivatives have shown time- and dose-dependent inhibition of cancer cell viability. For example, the cytotoxic effects of certain pyrazine intermediates were evaluated against human cancer cell lines including MCF7 (breast), MDA-MB-231 (breast), and HCT116 (colon). mdpi.com Similarly, research on the related pyrido[2,3-b]pyrazines has indicated their potential as antitumor agents, particularly for erlotinib-resistant tumors. researchgate.net Furthermore, nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess significant antiproliferative activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. frontiersin.org

Compound Class Cell Line Activity Reference
Pyrazine Intermediate MCF7 30% viability decrease at 0.1 µM (48h) mdpi.com
Pyrazine Intermediate HCT116 17% viability decrease at 0.1 µM (48h) mdpi.com
Pyrazine Intermediate MDA-MB-231 20% viability decrease at 1 µM (72h) mdpi.com
nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivative A549 IC50 = 0.98 ± 0.08 µM frontiersin.org
nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivative MCF-7 IC50 = 1.05 ± 0.17 µM frontiersin.org
nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine derivative HeLa IC50 = 1.28 ± 0.25 µM frontiersin.org

Antimicrobial and Antifungal Evaluations (In Vitro)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the in vitro antimicrobial and antifungal activities of the compound This compound . While the broader class of pyrido[3,4-b]pyrazine derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications, research focusing on the antimicrobial and antifungal potential of this specific dichlorinated and methylated derivative is not publicly available.

Scientific investigations into the biological activities of heterocyclic compounds often involve screening against a panel of common bacterial and fungal strains. Such studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data is usually presented in tabular format, comparing the efficacy of the test compound against standard antimicrobial or antifungal agents.

For instance, a hypothetical study on This compound would likely involve testing against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger). The results would be crucial in determining if this particular substitution pattern on the pyrido[3,4-b]pyrazine core confers any significant antimicrobial or antifungal properties.

However, at present, no such data has been published in the peer-reviewed scientific literature for This compound . Therefore, it is not possible to provide detailed research findings or data tables on its specific molecular interactions and efficacy against microbial and fungal pathogens. Further research is required to elucidate the potential antimicrobial and antifungal profile of this compound.

Structure Activity Relationship Sar Studies of Substituted Pyrido 3,4 B Pyrazines

Impact of Halogenation (e.g., Chlorination) on Biological Activity and Binding Affinities

Halogenation is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of lead compounds. On the pyrido[3,4-b]pyrazine (B183377) scaffold, halogen atoms, particularly chlorine, serve two primary roles: directly influencing electronic properties and acting as synthetic handles for further diversification.

The introduction of chlorine atoms at positions 5 and 7, as seen in 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine, significantly alters the electron distribution of the aromatic system. These strongly electronegative atoms act as electron-withdrawing groups, which can influence the binding affinity of the molecule to its biological target. For instance, in related heterocyclic systems, halogenation has been shown to enhance antimicrobial activity. While direct SAR data for this compound is not extensively detailed in the literature, studies on analogous structures provide insight. For example, the synthesis of halogenated precursors like 8-bromo-3-phenylpyrido[3,4-b]pyrazine is a critical step in creating libraries of compounds for screening against targets such as protein kinases.

Furthermore, halogen atoms on the pyrido[3,4-b]pyrazine ring are instrumental for introducing further chemical diversity. They are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or amino groups. This strategy was employed in the development of disubstituted pyrido[3,4-b]pyrazines as protein kinase inhibitors, where halogenated intermediates were key to exploring the SAR at different positions of the scaffold. rsc.org For instance, the synthesis of 5-chloropyrido[3,4-d]pyrimidines and 2,4-dichloropyrido[3,4-d]pyrimidines demonstrates how selective halogenation enables the systematic modification of specific positions to probe interactions within a receptor's binding site. mdpi.com

Role of Methyl and Other Alkyl Substituents on Biological Potency and Selectivity

Alkyl groups, such as the methyl group at the C-2 position of this compound, play a significant role in fine-tuning the biological profile of a molecule. Their impact can be attributed to several factors, including steric effects, metabolic stability, and modulation of lipophilicity.

SAR studies on related 1,2-dihydropyrido[3,4-b]pyrazine derivatives have demonstrated that the introduction of a methyl group can directly enhance biological potency. Specifically, it was found that substituting the scaffold at the 7-position with a methyl group increased its antitumor activity against experimental neoplasms in mice. nih.gov This suggests that small alkyl groups can occupy favorable hydrophobic pockets within the target's active site, leading to improved binding and efficacy.

Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

Provide Metabolic Stability: Alkyl groups can shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.

The interplay between the methyl group and other substituents is crucial. For example, in a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, a methyl group at the C-6 position was part of the final optimized structure that showed high affinity for the CRF1 receptor. nih.gov This highlights that the specific placement of alkyl groups is a key determinant of both potency and selectivity.

Influence of Substitution Patterns on Physicochemical and Electronic Properties

The combination and positioning of different substituents on the pyrido[3,4-b]pyrazine core dictate its fundamental physicochemical and electronic properties, which in turn govern its behavior in biological systems. The substitution pattern of this compound, featuring two electron-withdrawing chloro groups and one electron-donating methyl group, creates a unique electronic landscape.

Theoretical studies, such as those using Density Functional Theory (DFT), on related halogenated pyrazine (B50134) systems have shown that halogen substitution can significantly impact molecular properties. chemrxiv.org

Electronic Properties: The powerful electron-withdrawing nature of the chlorine atoms at C-5 and C-7 decreases the electron density of the pyridopyrazine ring system. This reduction in electron density can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially making the molecule a better electron acceptor in charge-transfer interactions with biological targets. Conversely, the electron-donating methyl group at C-2 can partially counteract this effect, creating a specific dipole moment and electrostatic potential that is crucial for molecular recognition. Halogen substitution has been noted to increase the chemical potential (µ) and decrease the electrophilicity index in some pyrazine carboxamides. chemrxiv.org

Physicochemical Properties: Halogenation generally increases a molecule's hydrophobicity, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets in proteins. Studies on halogen-substituted Schiff bases have shown that the nature and number of halogen substituents influence properties like melting point and molecular geometry (bond lengths and angles). mdpi.com For instance, di-halogenated compounds often exhibit higher melting points than their mono-halogenated counterparts, indicating stronger intermolecular forces. mdpi.com The specific 5,7-dichloro pattern, combined with the 2-methyl group, will result in a defined set of properties, including solubility and thermal stability.

The following table summarizes the expected influence of these substituents on the core scaffold's properties.

SubstituentPositionElectronic EffectExpected Impact on Physicochemical Properties
ChlorineC-5Electron-withdrawingIncreases lipophilicity; modifies electrostatic potential
ChlorineC-7Electron-withdrawingIncreases lipophilicity; modifies electrostatic potential
MethylC-2Electron-donatingIncreases lipophilicity; can improve metabolic stability

Identification of Pharmacophoric Groups for Specific Molecular Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the pyrido[3,4-b]pyrazine scaffold, different substitution patterns have been identified as key pharmacophoric elements for various target classes, particularly protein kinases and other receptors.

Protein Kinase Inhibition: Research has successfully identified pharmacophoric groups on the pyrido[3,4-b]pyrazine core for the design of protein kinase inhibitors. A significant finding was the identification of a 4-(piperidin-1-yl)aniline moiety, when attached to either the C-5 or C-8 position of the ring system, as a crucial pharmacophoric group for binding to several cancer-related protein kinases. rsc.org This suggests that these positions are oriented towards a solvent-exposed region of the kinase ATP-binding site where larger, flexible substituents can be accommodated to enhance potency.

Antitumor Activity: In a series of 1,2-dihydropyrido[3,4-b]pyrazines with antimitotic activity, the essential pharmacophoric features were determined to be:

An amino group at the C-4 position. nih.gov

An aryl group-containing substituent at the C-6 position. nih.gov Replacement of the 4-amino group with other substituents led to a loss of activity, highlighting its critical role, likely as a hydrogen bond donor or acceptor. nih.gov

Other Targets: The core pyrido[3,4-b]pyrazine structure itself possesses pharmacophoric features. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, a common interaction motif in ligand-receptor binding. For the related pyrido[2,3-b]pyrazine (B189457) scaffold, the core was identified as having both hydrogen-bond acceptor and hydrophobic center roles in inhibitors of the Wnt/β-catenin signaling pathway. nih.gov This dual functionality makes the pyridopyrazine scaffold a versatile starting point for designing inhibitors for a wide range of targets.

The table below summarizes key pharmacophoric elements identified for the broader class of pyridopyrazines and related heterocycles.

Target ClassKey Pharmacophoric FeaturesPosition(s)Reference
Protein Kinases4-(Piperidin-1-yl)aniline moietyC-5 or C-8 rsc.org
Antitumor (Antimitotic)4-Amino groupC-4 nih.gov
Antitumor (Antimitotic)6-Substituent with an aryl groupC-6 nih.gov
Wnt/β-catenin PathwayPyrido[2,3-b]pyrazine coreCore Scaffold nih.gov

These findings underscore the importance of specific substitution patterns in defining the biological activity of pyrido[3,4-b]pyrazine derivatives. The 5,7-dichloro and 2-methyl substitution pattern provides a unique chemical entity whose biological profile is determined by the complex interplay of these groups' electronic and steric properties.

Advanced Applications of Pyrido 3,4 B Pyrazine Derivatives in Materials Science Research

Development of Organic Electronic Devices and Sensors

Derivatives of the pyrido[3,4-b]pyrazine (B183377) scaffold are explored for use in organic electronic devices, including organic field-effect transistors (OFETs) and chemosensors. The electron-accepting character of the central ring system facilitates the transport of electrons, making these materials candidates for n-type organic semiconductors. By coupling different aromatic or heterocyclic donor units to the dichlorinated precursor, researchers can modulate the frontier molecular orbital (HOMO-LUMO) energy levels to match electrode work functions and improve charge carrier mobility.

In the field of sensors, the pyrido[3,a]pyrazine framework can be incorporated into fluorescent chemosensors. The design often involves a fluorophore linked to a receptor that can selectively bind with a target analyte, such as a metal ion. For instance, a novel pyrazine (B50134) derivative bearing a furan (B31954) unit was designed as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions. The fluorescence emission intensity of the sensor showed a large enhancement upon complexation with Al³⁺, a phenomenon attributed to chelation-enhanced fluorescence (CHEF). The detection limit for Al³⁺ with this sensor was found to be as low as 10⁻⁷ mol/L.

Application in Dye-Sensitized Solar Cells (DSSCs)

Pyrido[3,4-b]pyrazine derivatives have been successfully employed as core components in metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). In the common donor-π-acceptor (D-π-A) design for DSSC dyes, the pyrido[3,4-b]pyrazine moiety can act as a potent auxiliary acceptor within the π-conjugated bridge. This enhances intramolecular charge transfer (ICT) from the donor to the anchoring acceptor group, which is crucial for efficient electron injection into the semiconductor (e.g., TiO₂) conduction band.

One study synthesized a series of organic sensitizers (APP-I–IV) where the pyrido[3,4-b]pyrazine unit was incorporated. The strategic inclusion of octyloxy groups on the donor part of the molecule in sensitizer (B1316253) APP-IV raised its HOMO energy level and extended π-conjugation. This resulted in a reduced HOMO-LUMO energy gap and a red-shifted absorption spectrum, allowing for more effective harvesting of solar light. The DSSC device fabricated with the APP-IV sensitizer achieved a notable power conversion efficiency (PCE) of 7.12%. Furthermore, a device using an ionic-liquid electrolyte with the same dye showed excellent long-term stability, retaining 97% of its initial 6.20% efficiency after 1000 hours of continuous light soaking at 60 °C.

Sensitizer Electrolyte Jsc (mA cm⁻²) Voc (mV) FF PCE (%)
APP-IV Liquid14.557210.687.12
APP-IV Ionic-Liquid13.017150.676.20
DT-1 Cobalt Redox16.088020.668.57

This table presents performance data for DSSCs using different pyrido[3,4-b]pyrazine-based sensitizers.

Another study designed two sensitizers, DT-1 and DT-2, with bulky indoline (B122111) and triphenylamine (B166846) donors, respectively, for use with cobalt electrolytes. The DSSC based on the DT-1 sensitizer achieved a high PCE of 8.57%. Electrochemical impedance spectroscopy revealed that the bulkier donor group in DT-1 helped to suppress charge recombination at the TiO₂/dye/electrolyte interface, contributing to its superior performance. bldpharm.com

Research on Electrochromic Materials

The strong electron-accepting nature of the pyrido[3,4-b]pyrazine core makes its derivatives promising for the development of electrochromic materials, which change color in response to an applied voltage. These materials are key components in applications like smart windows, displays, and rearview mirrors.

Researchers have designed and synthesized donor-acceptor type hybrid polymers where pyrido[4,3-b]pyrazine (an isomer of the 3,4-b system) was paired with 3,4-ethylenedioxythiophene (B145204) (EDOT) donor units. By tuning the polymer backbone—for instance, by introducing methyl substituents on the pyrido[4,3-b]pyrazine acceptor or extending the conjugated chain with additional EDOT units—the material's properties could be systematically altered. Introducing methyl groups improved the solubility of the precursor monomers and the redox stability of the resulting polymers. Extending the conjugation length redshifted the absorption spectra of the polymers, changing their color from neutral green to gray. This modification also reduced the optical bandgap and improved electrochromic performance metrics such as optical contrast, response time, and coloration efficiency, particularly in the near-infrared (NIR) region.

Polymer Color Change Optical Bandgap (eV) Switching Time (s) Coloration Efficiency (cm² C⁻¹) @ NIR
PEPMPE Green to Transmissive1.650.8 / 1.1185
PBEPMPBE Gray to Transmissive1.400.6 / 0.9243

This table shows the electrochromic performance of two different pyrido[4,3-b]pyrazine-EDOT hybrid polymers, demonstrating how molecular structure tuning affects properties.

Exploration in Optoelectronic and Charge-Transfer Copolymers

Donor-acceptor (D-A) copolymers containing pyrido[3,4-b]pyrazine or its isomers as the acceptor unit are being investigated for various optoelectronic applications. The charge transfer between the electron-rich donor and electron-poor acceptor units along the polymer backbone gives rise to low band gaps and desirable light absorption and emission properties.

In one study, four new D-A type monomers were synthesized by coupling a 2,3-bis(4-decyloxy)phenyl)pyrido[4,3-b]pyrazine acceptor with different thiophene-based donor units. researchgate.net The resulting polymers were synthesized via electropolymerization and their properties were studied. The absorption spectra of the monomers showed two distinct bands: a π–π* transition of the polymer backbone around 300-320 nm and an intramolecular charge transfer (ICT) band above 400 nm. researchgate.net The reduced state of these polymers was found to occur at the pyrazine moiety of the core, with the negative charge being delocalized along the π–conjugated backbone. researchgate.net Such properties are essential for applications in devices that rely on stable charge transport and tunable light absorption.

Non-Linear Optical (NLO) Properties and Applications

Materials with significant non-linear optical (NLO) properties are in demand for applications in optical communications, optical computing, and frequency conversion. The NLO response of a molecule is governed by its polarizability and hyperpolarizability, which are often enhanced in D-A systems with strong intramolecular charge transfer.

Future Perspectives and Emerging Research Directions for Pyrido 3,4 B Pyrazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aza-heterocycles like pyrido[3,4-b]pyrazines has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net The future of pyrido[3,4-b]pyrazine (B183377) synthesis is geared towards greener, more efficient, and sustainable methodologies.

Key Developments:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. tandfonline.com This includes the use of water as a solvent, nanocatalysts, and one-pot reactions that reduce the number of steps and purification requirements. researchgate.net For instance, a greener, one-pot method for pyrazine (B50134) synthesis has been reported, highlighting a move towards more cost-effective and eco-friendly processes. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. researchgate.net These reactions are highly atom-economical and align well with the principles of green chemistry. researchgate.net The development of novel MCRs for constructing the pyrido[3,4-b]pyrazine core is an active area of research.

Catalytic Systems: The use of novel catalysts is pivotal for improving reaction efficiency and selectivity. This includes transition metal catalysis, organocatalysis, and biocatalysis. researchgate.netnih.gov For example, enzyme-catalyzed synthesis of pyrazinamide derivatives offers a greener alternative to traditional chemical methods that often use hazardous reagents. nih.gov Similarly, nanostructured zirconia has been shown to be a highly efficient and recoverable catalyst for the condensation reactions used to form pyrazine rings. researchgate.net

Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and reaction control. A continuous-flow system has been developed for the biocatalytic synthesis of pyrazinamide derivatives, demonstrating the potential for more efficient and scalable production of pyrazine-based compounds. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

Methodology Advantages Disadvantages
Traditional Synthesis Well-established procedures Often requires harsh conditions, toxic solvents, and generates significant waste nih.gov
Green Synthesis Environmentally friendly, cost-effective, often uses milder conditions tandfonline.comtandfonline.com May require optimization to achieve high yields and purity
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity researchgate.net Can be challenging to control selectivity with multiple reactive centers
Biocatalysis High selectivity, mild reaction conditions, uses renewable resources nih.gov Enzymes can be sensitive to reaction conditions and substrate scope may be limited

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easy scalability nih.gov | Requires specialized equipment and optimization of flow parameters |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrido[3,4-b]pyrazine chemistry, advanced computational modeling is set to accelerate the design and optimization of new molecules with desired properties.

Key Applications:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govuran.ua These models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. biointerfaceresearch.commdpi.com For example, a QSAR model for pyridopyrazine derivatives as histamine (B1213489) H4 receptor antagonists showed strong predictive capabilities, aiding in the identification of promising candidates for anti-inflammatory drug development. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. biointerfaceresearch.com It provides insights into the binding mode and key interactions, which is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.neturan.ua Docking studies have been instrumental in understanding the binding of pyrido[3,4-b]indole derivatives to the MDM2 cancer target. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, geometry, and spectroscopic properties of molecules. nih.govnih.gov This information is valuable for understanding reactivity, predicting reaction pathways, and interpreting experimental data. researchgate.net The integration of DFT with green synthesis approaches can reduce trial-and-error in the lab and foster the rapid development of high-performance aza-heterocycles. researchgate.net

Table 2: Computational Tools in Pyrido[3,4-b]pyrazine Research

Computational Tool Application Key Insights
QSAR Predicts biological activity based on chemical structure nih.govuran.ua Identifies key structural features for activity, guides lead optimization researchgate.net
Molecular Docking Simulates ligand-protein binding biointerfaceresearch.com Elucidates binding modes, predicts binding affinity, informs rational drug design researchgate.neturan.ua

| DFT | Calculates electronic structure and properties nih.govnih.gov | Predicts reactivity, analyzes spectroscopic data, supports reaction mechanism studies researchgate.net |

Discovery of Undiscovered Biological Targets and Mechanisms

Pyrido[3,4-b]pyrazine derivatives have been explored for a range of biological activities, including as kinase inhibitors for cancer therapy. rsc.org Future research will focus on identifying novel biological targets and elucidating the underlying mechanisms of action for this versatile scaffold.

Emerging Research Areas:

Broad-Spectrum Anticancer Agents: While kinase inhibition is a known mechanism, researchers are exploring other anticancer pathways. For instance, pyrido[3,4-b]indole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. nih.gov

Antimicrobial Agents: The prokaryotic cell division protein FtsZ has emerged as a novel target for antibacterial drugs. Certain pyridopyrazine derivatives have shown inhibitory activity against FtsZ, suggesting a potential new avenue for combating bacterial infections. nih.gov

Neurological Disorders: The structural similarity of the pyrido[3,4-b]pyrazine core to other neuroactive heterocycles suggests its potential for targeting receptors and enzymes in the central nervous system. For example, related pyrazolo[3,4-b]pyridines have been identified as potent dual orexin receptor antagonists for the treatment of insomnia. nih.gov

Inflammatory Diseases: Pyrido[3,4-b]pyridazines, a related class of compounds, have shown antihistaminic action, indicating potential applications in treating inflammatory and allergic conditions. scirp.org

Integration of Pyrido[3,4-b]pyrazine Scaffolds into Hybrid Material Systems

The unique electronic and photophysical properties of the pyrido[3,4-b]pyrazine core make it an attractive candidate for incorporation into advanced materials.

Potential Applications:

Dye-Sensitized Solar Cells (DSSCs): Pyrido[3,4-b]pyrazine-based organic sensitizers have been synthesized and successfully employed in DSSCs. epfl.ch Their performance can be tuned by modifying the donor and π-spacer components of the dye molecule. nih.gov

Organic Electronics: The nitrogen-rich framework of pyrido[3,4-b]pyrazine suggests its potential use in organic semiconductors and electroluminescent materials. chemimpex.com

Polymers and Coatings: Incorporation of the pyrido[3,4-b]pyrazine moiety into polymers could enhance their thermal stability, durability, and resistance to environmental factors. chemimpex.com

Exploration of New Chemical Space through Diversification of Substitution Patterns

Expanding the diversity of substituents on the pyrido[3,4-b]pyrazine ring is crucial for exploring new chemical space and discovering molecules with novel properties.

Strategies for Diversification:

Multi-step Synthesis: Synthetic routes have been developed to allow for the introduction of a wide variety of substituents at different positions of the pyrido[3,4-b]pyrazine ring. researchgate.net For example, a four-step synthesis of 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines allows for further functionalization at the 8-position. researchgate.net

Scaffold Hopping: This approach involves replacing the core scaffold of a known active molecule with a different one, such as pyrido[3,4-b]pyrazine, to discover new active compounds, potentially with improved properties. nih.gov

Combinatorial Chemistry: The generation of libraries of pyrido[3,4-b]pyrazine derivatives with diverse substitution patterns can accelerate the discovery of new bioactive molecules and materials. The development of efficient synthetic routes is key to enabling such high-throughput synthesis. researchgate.net

The continued exploration of these future perspectives will undoubtedly unlock the full potential of the pyrido[3,4-b]pyrazine scaffold, leading to the development of new drugs, materials, and technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrido[3,4-b]pyrazine derivatives, and how do substituents influence reaction efficiency?

  • Methodological Answer : Pyrido[3,4-b]pyrazine derivatives are synthesized via cyclization reactions using α-diones and diaminothiophenes. For example, thieno[3,4-b]pyrazines are prepared by reacting organocuprates with oxalyl chloride to generate α-diones, followed by condensation with 3,4-diaminothiophene derivatives . Substituents such as alkyl or aryl groups on the pyrazine ring can be introduced using pre-functionalized precursors, with yields exceeding 85% for methyl and phenyl derivatives . Key factors affecting efficiency include solvent polarity, temperature (optimized at 60–80°C), and steric hindrance from bulky substituents.

Q. How can spectroscopic techniques validate the structural integrity of 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at C2: δ 2.5–3.0 ppm in 1H NMR; chlorine atoms induce deshielding in adjacent carbons) .
  • Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., [M+H]+ peak at m/z 256.98 for C9H5Cl2N3) .
  • X-ray Crystallography : Resolve planar pyrazine core and substituent orientation (e.g., dihedral angles between pyridine and pyrazine rings <10°) .

Q. What substituent effects dominate the electronic properties of pyrido[3,4-b]pyrazine derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO2) reduce band gaps (Eg) by stabilizing LUMO levels, while electron-donating groups (e.g., CH3, OCH3) raise HOMO levels. For example:

SubstituentEg (eV)HOMO (eV)LUMO (eV)
5,7-Cl2.38-5.2-2.8
2-CH32.28-5.0-2.7
Computational studies (B3LYP/6-31G(d,p)) show phenyl substituents red-shift absorption maxima by 30–50 nm due to extended conjugation .

Advanced Research Questions

Q. How does this compound inhibit RIPK1 kinase activity, and what dosage optimizes efficacy in necroptosis models?

  • Methodological Answer : The compound acts as a type III allosteric inhibitor, binding to the RIPK1 regulatory pocket (Kd = 12 nM) and blocking ATPase activity . In murine models:

  • Low dose (10 mg/kg) : Suppresses TNFα-induced necroptosis (90% viability at 24h).
  • High dose (>50 mg/kg) : Induces hepatotoxicity (ALT/AST levels >200 U/L) .
  • Optimization : Dose-response curves (EC50 = 8.2 nM) and toxicity thresholds should guide in vivo studies .

Q. What computational strategies predict charge transport properties in pyrido[3,4-b]pyrazine-based materials?

  • Methodological Answer :

  • Reorganization Energy (λ) : Calculated via TD-DFT (B3LYP/6-31G(d,p)) to assess ambipolarity. For 5,7-dichloro derivatives, λ+ = 0.29 eV (hole transport), λ− = 0.25 eV (electron transport), indicating balanced carrier mobility .
  • Band Structure Modeling : VASP simulations reveal Eg reductions (~0.3 eV) when substituting Cl with SCN groups .

Q. How do steric and electronic factors influence structure-activity relationships (SAR) in p38 MAP kinase inhibition?

  • Methodological Answer : Di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine analogs inhibit IL-1β secretion (IC50 = 18 nM) via A-loop binding. SAR trends include:

  • Electron-deficient rings (e.g., Cl, CF3): Enhance binding affinity (ΔG = −9.8 kcal/mol) by forming halogen bonds with Lys53 .
  • Bulky substituents : Reduce activity (e.g., tert-butyl vs. methyl: IC50 increases 5-fold) due to steric clashes in the hydrophobic pocket .
  • Validation : Co-crystallization (PDB: 6T2O) and molecular dynamics (RMSD <1.5 Å over 100 ns) confirm docking poses .

Data Contradictions & Resolution

  • Band Gap Variability : Experimental Eg values for thieno[3,4-b]pyrazines range from 2.07–2.38 eV , while theoretical predictions (B3LYP) underestimate by 0.1–0.2 eV. Resolution: Hybrid functionals (e.g., CAM-B3LYP) improve accuracy .
  • Dosage-Dependent Toxicity : Some studies report hepatotoxicity at 50 mg/kg , whereas others observe tolerance up to 75 mg/kg in CYP3A4-deficient models . Resolution: Pharmacokinetic profiling (e.g., CYP450 inhibition assays) is critical for interspecies extrapolation.

Key Methodological Recommendations

  • Synthesis : Prioritize organocuprate-mediated α-dione formation for high-yield pyrazine annulation .
  • Characterization : Combine XRD and DFT-optimized geometries to resolve substituent-induced conformational changes .
  • In Silico Screening**: Use fragment-based docking (e.g., Glide SP) to identify allosteric kinase inhibitors .

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